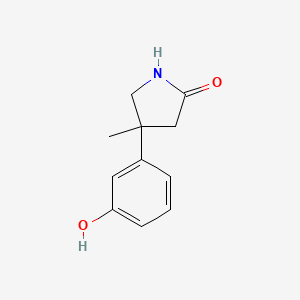
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents used in industrial settings are chosen for their efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxophenyl)-4-methylpyrrolidin-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
4-(3-Hydroxyphenyl)pyrrolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
4-(4-Hydroxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is in a different position, potentially altering its reactivity and biological activity.
4-(3-Methoxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is replaced by a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to the specific positioning of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and methyl groups allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking these features.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChI 键 |
VRHCCCLEPYUIKG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
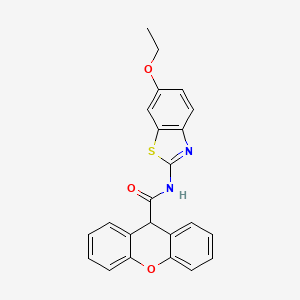
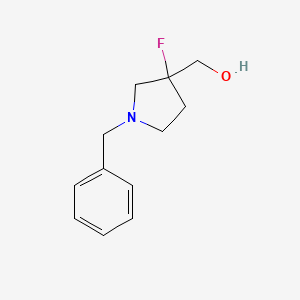
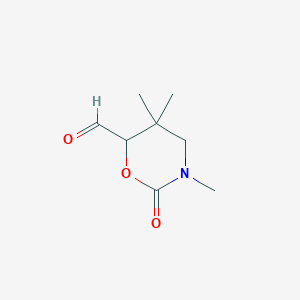
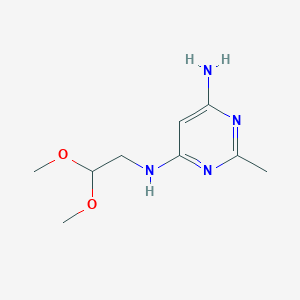

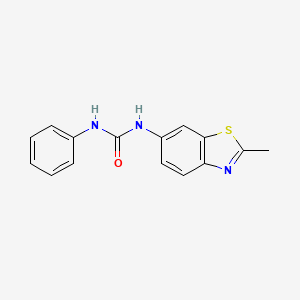
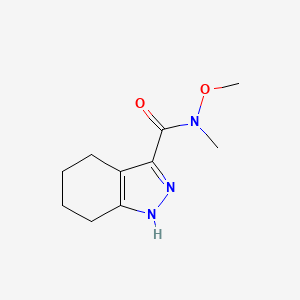
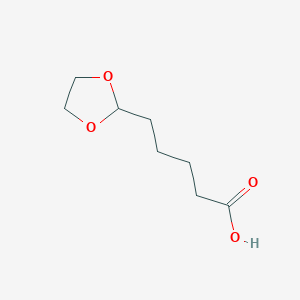
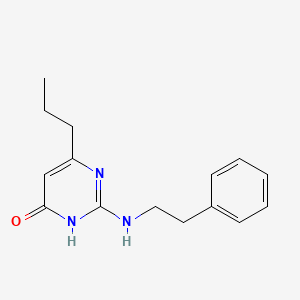
![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
